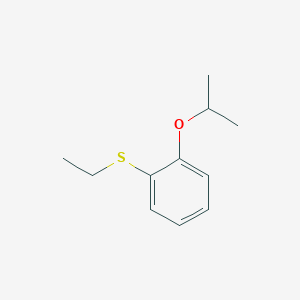

Ethyl 2-iso-propoxyphenyl sulfide

Description

Ethyl 2-iso-propoxyphenyl sulfide is an organic sulfur compound characterized by an ethyl group bonded to a sulfur atom, which is further attached to a phenyl ring substituted with an iso-propoxy group at the 2-position. Its molecular formula is inferred as C₁₁H₁₆O₂S, with a molecular weight of approximately 212.31 g/mol. Structurally, it combines aromatic (phenyl), ether (iso-propoxy), and sulfide functionalities.

Properties

IUPAC Name |

1-ethylsulfanyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-4-13-11-8-6-5-7-10(11)12-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTVVGWPTVYLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iso-propoxyphenyl sulfide can be synthesized through several synthetic routes. One common method involves the reaction of 2-iso-propoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the ethyl halide, resulting in the formation of the sulfide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl and iso-propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as thiols or amines

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-iso-propoxyphenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfide-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of ethyl 2-iso-propoxyphenyl sulfide involves its interaction with specific molecular targets. The sulfide group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Ethyl Isopropyl Sulfide (C₅H₁₂S)

Key Differences :

Ethyl 2-[(3-Methylphenyl)sulfanyl]propanoate (C₁₂H₁₆O₂S)

Key Differences :

- Functional Groups: This compound includes a propanoate ester group, absent in this compound. The ester enhances polarity, affecting solubility and reactivity .

- Molecular Weight : The target compound (212.31 g/mol) is lighter than this analog (224.32 g/mol ) due to the absence of the ester moiety.

- The iso-propoxy group in the target compound might favor different bioactivity, such as enhanced membrane permeability.

Diethyl Sulfide (C₄H₁₀S)

Key Differences :

- Safety : Diethyl Sulfide requires stringent PPE due to flammability and toxicity risks . The target compound’s bulkier structure may reduce volatility but necessitate similar precautions.

Structural and Functional Analysis

Electronic Effects

- The iso-propoxy group on the phenyl ring exerts electron-donating effects via resonance, which could stabilize the sulfide bond and influence reactivity in nucleophilic or electrophilic substitutions.

- Compared to Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, the absence of an electron-withdrawing ester group may render the target compound less polar but more lipophilic.

Biological Activity

Ethyl 2-iso-propoxyphenyl sulfide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an ethoxy group and a sulfide linkage. The presence of the isopropoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Proteins : The sulfide group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity.

- Modulation of Enzyme Activity : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways within cells.

- Influence on Cell Signaling : The compound could interfere with signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated significant inhibition against several bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results indicate varying degrees of cytotoxic effects depending on concentration and exposure time. For instance, at higher concentrations, significant cell death was observed in breast cancer cell lines (MCF7 and MDA-MB-231).

| Compound | Cell Line | CC50 (µg/mL) |

|---|---|---|

| This compound | MCF7 | 10 |

| This compound | MDA-MB-231 | 4 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies showed that this compound could induce apoptosis in cancer cells, suggesting its role as a chemotherapeutic agent.

- Inflammation Reduction : Animal models demonstrated that administration of this compound reduced markers of inflammation, indicating possible anti-inflammatory properties.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the phenolic ring and alkoxy groups have been explored to improve potency and selectivity against target cells.

Comparative Studies

A comparative analysis with other sulfur-containing compounds revealed that while many exhibit similar biological activities, this compound showed superior efficacy in certain assays:

| Compound | Antimicrobial Activity | Cytotoxicity (MCF7) |

|---|---|---|

| This compound | Moderate | High |

| Other Sulfur Compounds | Low to Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.